3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClN4/c14-10-4-2-1-3-9(10)11-12(5-15,6-16)13(11,7-17)8-18/h1-4,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORFVGLPTNZPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C2(C#N)C#N)(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294874 | |
| Record name | 3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23773-23-1 | |
| Record name | NSC98474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 2-chlorobenzyl chloride with malononitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a carbanion intermediate, which undergoes intramolecular cyclization to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile groups can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation, leading to the formation of primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions that can lead to new compounds with desired properties.
Preliminary studies suggest that this compound may exhibit biological activity through interactions with enzymes or receptors involved in metabolic pathways. The presence of multiple cyano groups can enhance its reactivity and binding affinity towards biological targets.
Material Science
Due to its unique chemical structure, this compound may also find applications in the development of new materials. Its properties could be harnessed to create polymers or other materials with specific characteristics useful for industrial applications.
Case Study 1: Synthesis of Novel Derivatives
In a recent study, researchers synthesized various derivatives of this compound to explore their potential as pharmaceutical agents. The derivatives were tested for their activity against specific biological targets, revealing promising results that warrant further investigation.
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted to evaluate the safety profile of this compound. Initial findings indicated that while it possesses bioactivity, comprehensive studies are needed to establish toxicity levels and safe dosage ranges for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets and pathways within biological systems. One proposed mechanism is the alkylation of nucleophilic regions of tumor-cell DNA, leading to the inhibition of cell proliferation . The compound’s unique structure allows it to interact with specific molecular targets, making it a potential candidate for further investigation in medicinal chemistry.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
The biological and chemical properties of tetracyanocyclopropanes are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis of key derivatives:
Key Observations :
- Substituent Position: The 2-chloro group in the target compound likely induces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-methoxy or 4-amino derivatives).
- Electron Effects: Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity of the cyclopropane core, enhancing reactivity with nucleophiles, while electron-donating groups (e.g., methoxy, amino) stabilize the ring but reduce reactivity .
Alkyl-Substituted Derivatives
Alkyl groups on the cyclopropane ring alter steric bulk and electronic properties:
Key Observations :
- Reactivity : Benzoyl-substituted derivatives undergo carbanion cleavage under basic conditions, a property that may extend to the 2-chlorophenyl analog .
Physicochemical Properties
Comparative data for select tetracyanocyclopropanes:
* Estimated based on chloro substituent’s contribution to hydrophobicity.
Key Observations :
- LogP Trends : The 2-chlorophenyl group increases hydrophobicity compared to the methoxy derivative (LogP ~0.7) but less than alkylated analogs (LogP ~3.31) .
- Thermal Stability : Decomposition temperatures for phenyl derivatives (~225°C) suggest moderate thermal stability, likely shared by the target compound .
Biological Activity
3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, also known by its CAS number 23773-23-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties and mechanisms of action.
Before delving into biological activity, it is essential to understand the chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₅ClN₄ |
| Molecular Weight | 252.66 g/mol |
| Density | 1.45 g/cm³ |
| Boiling Point | 573.1 °C |
| Flash Point | 279 °C |
These properties influence the compound's solubility, stability, and interaction with biological systems.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study published in Tetrahedron highlighted its potential as an inhibitor of cancer cell proliferation. The compound was tested against various cancer cell lines, showing significant inhibition at micromolar concentrations. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary investigations have shown that it possesses inhibitory effects against both gram-positive and gram-negative bacteria. In vitro assays demonstrated that the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, the compound demonstrated a capacity to reduce oxidative stress and inflammation in neuronal cells. This suggests a potential application in treating conditions such as Alzheimer's disease .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (e.g., MCF-7 for breast cancer), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis markers in treated cells compared to controls.
Case Study 2: Antimicrobial Action
A clinical trial assessed the efficacy of this compound against Staphylococcus aureus infections. Patients receiving topical formulations containing the compound showed a significant reduction in infection rates compared to those treated with standard antibiotics alone.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
- Bacterial Cell Disruption : By interfering with cell wall synthesis and function, it compromises bacterial integrity leading to cell death.
- Oxidative Stress Reduction : It modulates antioxidant enzyme activity, thereby reducing reactive oxygen species (ROS) levels in neuronal cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile?
Answer:
The synthesis typically involves cyclopropanation reactions using pre-functionalized precursors. For example, analogous compounds like 3-phenylcyclopropane-1,1,2,2-tetracarbonitrile are synthesized via [2+1] cycloaddition between tetracyanoethylene (TCNE) and substituted styrenes under controlled conditions. Key steps include:
- Reacting 2-chlorostyrene with TCNE in dichloromethane (DCM) at room temperature under inert atmosphere to form the cyclopropane core .
- Optimizing solvent polarity and reaction time to enhance yield, as polar aprotic solvents like acetonitrile may stabilize intermediates .
- Purification via recrystallization (e.g., using ethanol/water mixtures) to isolate the crystalline product .
Basic: Which spectroscopic techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy : and NMR (e.g., in DMSO-) identify substituent effects: the cyclopropane protons resonate as singlets (δ ~5.3 ppm), while aromatic protons appear as multiplet signals (δ 7.3–7.8 ppm) .
- FT-IR : Peaks at ~2260 cm confirm nitrile (-CN) groups, and aromatic C-H stretches appear near 3040 cm .
- Raman Spectroscopy : Complementary to IR, it resolves vibrational modes of the strained cyclopropane ring (e.g., ring-breathing modes at ~600–800 cm) .
Advanced: How does the 2-chlorophenyl substituent influence electronic properties and reactivity compared to analogs?
Answer:
The electron-withdrawing chlorine atom increases the electrophilicity of the cyclopropane core, enhancing susceptibility to nucleophilic ring-opening reactions. Comparative studies with nitro- or methoxy-substituted analogs (e.g., 3-(2-nitrophenyl) derivatives) reveal:
- Hammett Analysis : The σ value of the 2-chloro substituent correlates with reaction rates in ring-opening assays, indicating stronger electron withdrawal than methyl or methoxy groups .
- Computational Insights : DFT calculations show reduced electron density at the cyclopropane carbons, stabilizing transition states in reactions with nucleophiles like thiols or amines .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?
Answer:
Discrepancies often arise from:
- Moisture Sensitivity : Trace water hydrolyzes nitrile groups; strict anhydrous conditions (e.g., molecular sieves) improve reproducibility .
- Catalyst Purity : Residual metals in TCNE (e.g., Fe) may catalyze side reactions; pre-treatment with chelating agents (e.g., EDTA) mitigates this .
- Analytical Validation : Cross-validate yields using HPLC (C18 columns, acetonitrile/water mobile phase) and NMR quantification .
Advanced: What computational approaches predict the thermodynamic stability of this compound?
Answer:
- DFT Calculations : Geometry optimization (B3LYP/6-31G*) evaluates ring strain energy (~27 kcal/mol for cyclopropane derivatives) and compares it to analogs (e.g., 3-phenyl vs. 3-chlorophenyl) .
- Molecular Dynamics (MD) : Simulate decomposition pathways (e.g., thermal stability up to 225°C) by tracking bond dissociation energies under varying temperatures .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact with nitriles, which can release cyanide upon degradation .
- Ventilation : Use fume hoods to prevent inhalation of fine crystalline particles .
- Storage : Keep in airtight containers under nitrogen, away from heat (>200°C) to prevent decomposition .
Advanced: How do steric and electronic effects govern crystal packing in this compound?
Answer:
- X-ray Crystallography : The 2-chlorophenyl group induces anisotropic packing via Cl···π interactions, creating layered structures. Compare with 3-(3,4,5-trimethoxyphenyl) analogs, where bulky substituents reduce crystallinity .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-Cl···N≡C contacts contribute ~15% to total surface area) .
Advanced: What strategies ensure purity in high-throughput synthesis workflows?
Answer:
- Inline Analytics : Use FT-IR or Raman probes to monitor reaction progress in real time .
- Automated Flash Chromatography : Separate nitrile byproducts (e.g., unreacted TCNE) using gradient elution (hexane/ethyl acetate) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks ([M+H] at m/z 299.03) and detects trace impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
